molecular formula C19H16N4OS B12205715 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole

Cat. No.: B12205715
M. Wt: 348.4 g/mol
InChI Key: HEBAEYHUXTUCHQ-UHFFFAOYSA-N
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Description

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a 1,3,4-oxadiazole ring and a prop-2-en-1-ylsulfanyl group

Preparation Methods

The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole can undergo various chemical reactions:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.

Scientific Research Applications

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral entry by binding to the ACE2 receptor, thereby preventing the virus from attaching to host cells . The oxadiazole ring and benzimidazole core are crucial for this activity, as they facilitate binding to the target protein.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

2-phenyl-5-[(2-prop-2-enylsulfanylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H16N4OS/c1-2-12-25-19-20-15-10-6-7-11-16(15)23(19)13-17-21-22-18(24-17)14-8-4-3-5-9-14/h2-11H,1,12-13H2

InChI Key

HEBAEYHUXTUCHQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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